2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 3-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which is regioselective and leads to the formation of the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions, although alternative metal-free routes are being explored to address issues related to toxicity and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloro position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methylisoxazol-5-yl)propanamide: Shares the isoxazole moiety but differs in the benzamide core.
3-methylisoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.
Uniqueness
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90059-32-8 |
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Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-10-16(25-22-11)21-18(24)13-7-3-5-9-15(13)20-17(23)12-6-2-4-8-14(12)19/h2-10H,1H3,(H,20,23)(H,21,24) |
InChI Key |
FPVWMDQCOVTCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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